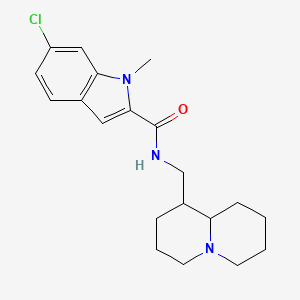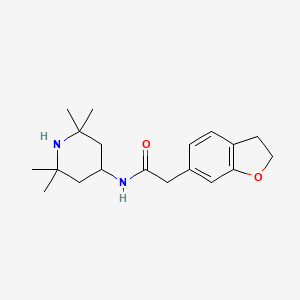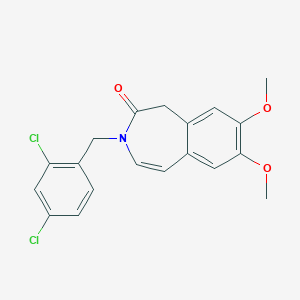![molecular formula C20H23ClN2O4 B14953155 1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B14953155.png)
1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a hydroxypiperidino moiety, and a pyridinone ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzhydryl piperazine with a suitable ketone under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including hydroxylation and cyclization, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a pyridinone ring.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chlorophenyl group and an oxadiazole ring.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Features a chlorophenyl group and a pyrazole ring.
Uniqueness
1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block and a potent bioactive molecule.
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-4-hydroxy-6-methylpyridin-2-one |
InChI |
InChI=1S/C20H23ClN2O4/c1-14-12-17(24)13-19(26)23(14)9-6-18(25)22-10-7-20(27,8-11-22)15-2-4-16(21)5-3-15/h2-5,12-13,24,27H,6-11H2,1H3 |
InChI Key |
UBIQSFAHSXMSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953082.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14953085.png)


![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14953106.png)
![N-ethyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953116.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14953128.png)
![5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B14953136.png)
![2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14953144.png)
![3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B14953150.png)
![(4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B14953154.png)
![6-Phenyl-4-[4-(propan-2-yloxy)benzyl]pyridazin-3-ol](/img/structure/B14953170.png)

